molecular formula C27H52O2 B3053072 Tetracosyl acrylate CAS No. 50698-54-9

Tetracosyl acrylate

Cat. No.: B3053072
CAS No.: 50698-54-9
M. Wt: 408.7 g/mol
InChI Key: NWCXWRNETRHMRW-UHFFFAOYSA-N
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Description

Tetracosyl acrylate is an organic compound belonging to the family of acrylates, which are esters of acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their ability to form polymers. This compound, specifically, is characterized by its long alkyl chain, which imparts unique properties to the compound, making it suitable for specialized applications.

Scientific Research Applications

Tetracosyl acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in the formulation of drug delivery systems and biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

Tetracosyl acrylate’s mechanism of action primarily involves its participation in polymerization reactions. When used as a monomer, it reacts with other acrylates or vinyl monomers to form copolymers. These copolymers exhibit specific properties based on the composition and structure of the monomers involved .

Safety and Hazards

  • Personal Protective Measures : Use appropriate protective equipment (gloves, goggles) when handling tetracosyl acrylate .

Future Directions

Research on tetracosyl acrylate continues to explore its applications in materials science, coatings, and biomedical fields. Investigating novel polymerization techniques and optimizing its properties will contribute to its future development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosyl acrylate typically involves the esterification of acrylic acid with tetracosanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

Acrylic Acid+TetracosanolAcid CatalystTetracosyl Acrylate+Water\text{Acrylic Acid} + \text{Tetracosanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Acrylic Acid+TetracosanolAcid Catalyst​Tetracosyl Acrylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of continuous flow reactors allows for the efficient mixing of reactants and the removal of by-products, leading to a more streamlined production process.

Chemical Reactions Analysis

Types of Reactions

Tetracosyl acrylate undergoes various chemical reactions, including:

    Polymerization: The vinyl group in this compound is highly reactive and can undergo free radical polymerization to form long-chain polymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and tetracosanol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.

    Hydrolysis: Acidic or basic conditions are required for the hydrolysis of this compound. Common catalysts include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Polymerization: The major product is poly(this compound), a polymer with unique properties due to the long alkyl chain.

    Hydrolysis: The major products are acrylic acid and tetracosanol.

Comparison with Similar Compounds

Similar Compounds

    Methyl Acrylate: A short-chain acrylate used in the production of polymers and copolymers.

    Ethyl Acrylate: Another short-chain acrylate with similar applications to methyl acrylate.

    Butyl Acrylate: A medium-chain acrylate used in the production of flexible and durable polymers.

Uniqueness of Tetracosyl Acrylate

This compound is unique due to its long alkyl chain, which imparts distinct properties to the resulting polymers. These properties include enhanced hydrophobicity, increased flexibility, and improved thermal stability. These characteristics make this compound particularly suitable for applications requiring specialized performance attributes.

Properties

IUPAC Name

tetracosyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-27(28)4-2/h4H,2-3,5-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCXWRNETRHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198748
Record name Tetracosyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50698-54-9
Record name Tetracosyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50698-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050698549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracosyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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